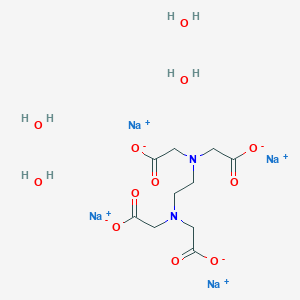

Tetrasodium ethylenediaminetetraacetate tetrahydrate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of EDTA involves reactions that produce a compound with the ability to chelate metal ions effectively. One pathway includes reacting ethylenediamine with chloroacetic acid, leading to the formation of EDTA in its tetrasodium salt form. This process is critical for creating EDTA's unique structure, which is instrumental in its application as a chelating agent (Shurygin et al., 2017).

Molecular Structure Analysis

EDTA's molecular structure is characterized by its ability to form complexes with metal ions, facilitated by its four carboxylate and two amine groups. The molecular weight of EDTA supramolecular aggregates, as determined by various methods, suggests the presence of structures that significantly contribute to its chelating capabilities (Müller & Haeberli, 1994).

Chemical Reactions and Properties

EDTA's chemical reactions predominantly involve its role as a chelating agent, forming stable complexes with a wide range of metal ions. This property is crucial for its applications in removing metal ions from solutions, where its effectiveness is demonstrated across various studies. For instance, its ability to enhance the interfacial oxygen reduction reaction in microbial fuel cells highlights the utility of EDTA in biochemical applications (Gong et al., 2014).

Physical Properties Analysis

The physical properties of EDTA, such as solubility in water and its form as a colorless, water-soluble solid, are pivotal in its wide range of applications. These properties facilitate its use in various scientific and industrial processes, allowing for effective chelation of metal ions in diverse environments.

Chemical Properties Analysis

EDTA's chemical properties, including its acid-base behavior and complexation capabilities, underscore its versatility as a chelating agent. Its ability to form stable complexes with metal ions is a cornerstone of its utility in chemical processes, including the removal of heavy metals from waste streams and as a stabilizing agent in various industrial processes (Mohammadi, Shalavi, & Jafarzadeh, 2013).

Wissenschaftliche Forschungsanwendungen

Industrial and Environmental Applications : A study by Suárez et al. (2013) explored the use of tetrasodium ethylenediaminetetraacetate in industrial sectors, particularly for its ability to complex metal ions. This property makes it significant in the context of environmental concerns, especially for its removal from wastewaters using nanofiltration techniques (Suárez et al., 2013).

Medical Applications : Tetrasodium ethylenediaminetetraacetate has been identified as an effective agent in dissolving renal calculi, especially those containing calcium. Kuwahara et al. (1978) studied its effects on renal calculi and the uroepithelium, highlighting its potential for medical use (Kuwahara et al., 1978).

Toxicological Studies : Hugenschmidt et al. (2005) investigated the toxicity of tetrasodium ethylenediaminetetraacetate on normal rat kidney cells. Their findings contribute to the understanding of its safety profile, particularly at low concentrations (Hugenschmidt et al., 2005).

Chemical Research : Müller and Haeberli (1994) examined the formation of supramolecular aggregates of ethylenediaminetetraacetic acid in water, which is relevant in the field of chemistry for understanding its interaction with various substances (Müller & Haeberli, 1994).

Pathology and Laboratory Medicine : The efficacy of ethylenediaminetetraacetic acid in unmasking antigens in formalin-fixed lung tissue was explored by Meehan et al. (1989), demonstrating its usefulness in pathology and laboratory diagnostics (Meehan et al., 1989).

Endodontics : The role of tetrasodium ethylenediaminetetraacetate in endodontics, particularly as a chelating agent that binds to metals, was discussed by Mohammadi et al. (2013). This application is important in dental treatments, especially in root canal therapy (Mohammadi et al., 2013).

Phytoremediation : Kirkham (2000) investigated the use of tetrasodium ethylenediaminetetraacetate in phytoremediation, particularly for enhancing the plant availability of heavy metals in sewage sludge-treated soil. This application is crucial for environmental remediation efforts (Kirkham, 2000).

Wirkmechanismus

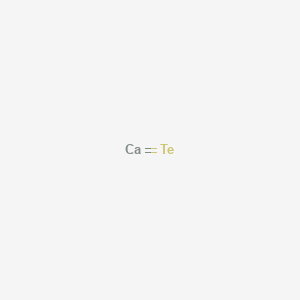

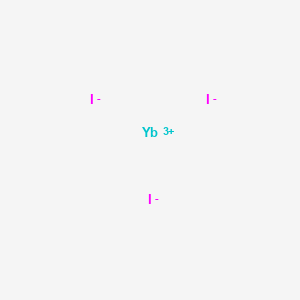

Target of Action

Tetrasodium Ethylenediaminetetraacetate Tetrahydrate, also known as Edetate Sodium Tetrahydrate, primarily targets metal ions . It is a chelator of metal ions, including iron (Fe2+/Fe3+), calcium (Ca2+), and zinc .

Mode of Action

The compound acts by chelating or binding to these metal ions, forming water-soluble complexes . This interaction with its targets results in the removal of these ions from their active sites, particularly in metalloproteases .

Biochemical Pathways

The chelation of metal ions affects various biochemical pathways. For instance, it inhibits metalloproteases by removing the zinc ion from their active site . It can also inhibit other metal ion-dependent proteases such as calcium-dependent cysteine proteases .

Result of Action

The chelation of metal ions by this compound results in the inhibition of metalloproteases and other metal ion-dependent enzymes . This can have various molecular and cellular effects, depending on the specific enzymes and pathways involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its chelating action is pH-dependent . It is highly soluble in water, which can also affect its action and stability .

Safety and Hazards

Tetrasodium ethylenediaminetetraacetate tetrahydrate is harmful if swallowed and causes skin irritation and serious eye damage . It may cause respiratory irritation . When handling this substance, it is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Zukünftige Richtungen

Tetrasodium ethylenediaminetetraacetate tetrahydrate is used as a source of the chelating agent EDTA . It is used most notably in cosmetics and hair and skin care products . It has been used to aid in the formulation of a removal product for rust, corrosion, and scale from ferrous metal, copper, brass, and other surfaces . At a concentration of 6%, it is the main active ingredient in some types of engine coolant system flushes . It is also used as an antimicrobial agent during biological ink preparation for use in biopolytronics .

Eigenschaften

IUPAC Name |

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.4Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;4*1H2/q;4*+1;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLNVMPCPRLYBE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2Na4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051328 | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Tetrasodium EDTA tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20893 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13235-36-4 | |

| Record name | Edetate sodium tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013235364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetrasodium salt, tetrahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE SODIUM TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L13NHD21X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

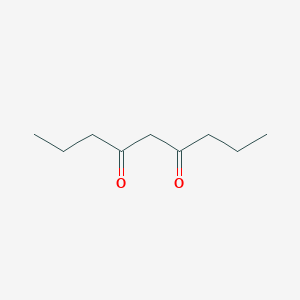

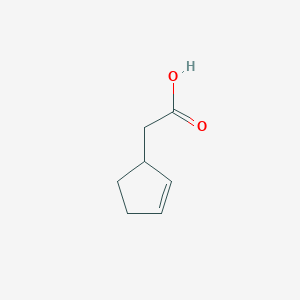

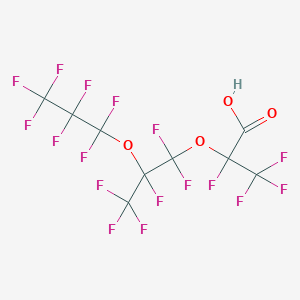

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-naphtho[2,3-d]imidazole-2-thiol](/img/structure/B79184.png)

![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)